Benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
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Overview
Description
Benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a benzimidazole moiety fused with a purine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate involves multiple steps. One common method includes the use of the Suzuki reaction for the functionalization of the benzimidazole moiety . The reaction conditions typically involve the use of palladium catalysts and base in an inert atmosphere. The final step involves the esterification of the intermediate compound with benzyl acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole moiety, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique properties, such as fluorescence.
Mechanism of Action
The mechanism of action of Benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate involves its interaction with specific molecular targets. The benzimidazole moiety allows it to interact with nucleic acids and proteins, potentially inhibiting their function. The compound may also interact with enzymes, leading to the inhibition of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline
- N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide
Uniqueness
Benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate is unique due to its fused purine-imidazole structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C26H25N5O5 |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C26H25N5O5/c1-16-17(2)31-22-23(27-25(31)30(16)19-12-8-9-13-20(19)35-4)28(3)26(34)29(24(22)33)14-21(32)36-15-18-10-6-5-7-11-18/h5-13H,14-15H2,1-4H3 |
InChI Key |
BATZTPOJWXTBMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C)C |
Origin of Product |
United States |
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